Zharp1-211
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Overview
Description
Zharp1-211 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It has shown significant potential in reducing graft-versus-host disease (GVHD) without compromising graft-versus-leukemia (GVL) effects . The compound has a molecular weight of 447.49 and a chemical formula of C24H25N5O4 .
Preparation Methods
The synthetic routes and reaction conditions for Zharp1-211 are not extensively detailed in the available literature. it is known that the compound is prepared for research purposes and is not intended for human consumption . The preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Chemical Reactions Analysis
Zharp1-211 primarily acts as an inhibitor of RIPK1 kinase. It targets the adenosine triphosphate-binding pocket in RIPK1’s inactive conformation . The compound does not inhibit RIPK3 and a panel of 468 kinases at a concentration of 10 μM . It is highly potent in blocking tumor necrosis factor (TNF)-induced necroptosis in human colon cancer HT-29 cells and mouse fibroblast L929 cells .
Scientific Research Applications
Zharp1-211 has been extensively studied for its potential in treating GVHD. It significantly reduces the expression of JAK/STAT1-mediated chemokines and major histocompatibility complex (MHC) class II molecules in intestinal epithelial cells . This reduction helps restore intestinal homeostasis and arrest GVHD without compromising the GVL effect . The compound has also shown potential in other inflammatory diseases involving the gastrointestinal tract .
Mechanism of Action
Zharp1-211 exerts its effects by inhibiting RIPK1 kinase activity. This inhibition reduces the activation of JAK1/STAT1-mediated chemokines and MHC class II molecules in intestinal epithelial cells . The compound forms a complex with JAK1 to promote STAT1 activation, resulting in enhanced chemokine secretion and reduced levels of circulating cytokines and chemokines . This mechanism helps in reducing GVHD mortality and visceral GVHD histopathology .
Comparison with Similar Compounds
Zharp1-211 is unique in its selective inhibition of RIPK1 kinase without affecting RIPK3 . Similar compounds include other RIPK1 inhibitors, but this compound stands out due to its nonimmunosuppressive mechanism that restores intestinal homeostasis and reduces GVHD . Other similar compounds may not have the same level of selectivity and potency in inhibiting RIPK1 kinase .
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI Key |
WSAWIHZNHHASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |
Origin of Product |
United States |
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